molecular formula C2H2O3S2 B14683692 Dithiodicarbonic acid CAS No. 33305-36-1

Dithiodicarbonic acid

Cat. No.: B14683692
CAS No.: 33305-36-1
M. Wt: 138.17 g/mol
InChI Key: XUGRKBHZKBMIIL-UHFFFAOYSA-N
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Description

Dithiodicarbonic acid is an organosulfur compound with the formula ( \text{C}_2\text{H}_2\text{O}_2\text{S}_2 ) It is characterized by the presence of two sulfur atoms and two carbonyl groups, making it a unique dicarboxylic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiodicarbonic acid can be synthesized through the oxidation of xanthates. For instance, the oxidation of sodium ethylxanthate or potassium ethylxanthate can yield this compound . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Dithiodicarbonic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acids or other sulfur-containing derivatives.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols.

Scientific Research Applications

Dithiodicarbonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dithiodicarbonic acid involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals, which can then participate in catalytic or inhibitory processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Dithiodicarbonic acid’s uniqueness lies in its combination of sulfur and carbonyl groups, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and specific reactivity patterns.

Properties

CAS No.

33305-36-1

Molecular Formula

C2H2O3S2

Molecular Weight

138.17 g/mol

IUPAC Name

sulfanylcarbonyloxymethanethioic S-acid

InChI

InChI=1S/C2H2O3S2/c3-1(6)5-2(4)7/h(H,3,6)(H,4,7)

InChI Key

XUGRKBHZKBMIIL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(OC(=O)S)S

Origin of Product

United States

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